Differential Electronic Effects of 2-Fluorophenyl vs. 4-Fluorophenyl Substitution
The compound 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is chemically distinct from its positional isomer, 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 59562-68-4). The ortho-position of the fluorine atom on the phenyl ring alters the electronic environment of the oxadiazole core compared to the para-substituted analog, which can affect both reactivity and molecular recognition. The InChI Key for the target compound is LDGFIGWXLOGLER-UHFFFAOYSA-N, which is unique and differentiates it from its analogs [1].
| Evidence Dimension | Positional Isomerism |
|---|---|
| Target Compound Data | 2-Fluorophenyl substitution |
| Comparator Or Baseline | 4-Fluorophenyl substitution (CAS 59562-68-4) |
| Quantified Difference | Qualitative: Ortho- vs. Para- substitution |
| Conditions | Structural analysis |
Why This Matters
Procuring the incorrect positional isomer (the 4-fluorophenyl analog) will result in a different compound with its own unique chemical and biological profile, leading to irreproducible experimental results.
- [1] PubChem. 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. InChI Key: LDGFIGWXLOGLER-UHFFFAOYSA-N. View Source
